Cas no 792950-98-2 (tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate)

Tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its key advantages include high stereoselectivity, owing to the (2S,3S) configuration, which is critical for the synthesis of enantiomerically pure compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. The presence of both hydroxyl and hydroxymethyl functional groups allows for further derivatization, making it a versatile building block in medicinal chemistry. Its well-defined structure ensures reproducibility in complex synthetic routes, particularly for bioactive molecules and heterocyclic frameworks.
tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate structure
792950-98-2 structure
Product Name:tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
CAS No:792950-98-2
MF:C11H19NO4
MW:229.27286362648
CID:5248957
Update Time:2025-11-02

tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-3-hydroxy-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,3S)-
    • tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h4-5,8-9,13-14H,6-7H2,1-3H3/t8-,9-/m0/s1
    • InChI Key: YAODMORNKQPYHX-IUCAKERBSA-N
    • SMILES: [C@@H]1(CO)N(C(OC(C)(C)C)=O)CC=C[C@@H]1O

tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-266910-1.0g
tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
792950-98-2
1.0g
$0.0 2023-03-01
Enamine
EN300-266910-1g
tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
792950-98-2
1g
$0.0 2023-09-11

tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate Related Literature

Additional information on tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Comprehensive Guide to tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 792950-98-2)

tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 792950-98-2) is a chiral intermediate widely used in pharmaceutical synthesis and organic chemistry research. This compound belongs to the class of tetrahydropyridine derivatives, which are known for their versatility in drug development and asymmetric synthesis. With its unique stereochemistry and functional groups, this molecule has attracted significant attention from medicinal chemists and process development scientists.

The molecular structure features both a hydroxyl group and a hydroxymethyl group at the 2 and 3 positions respectively, making it a valuable building block for complex molecule construction. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability during synthetic transformations, while allowing for selective deprotection when needed. Researchers particularly value this compound for its potential in creating chiral pharmaceutical intermediates with high enantiomeric purity.

Recent trends in pharmaceutical chemistry have increased demand for highly functionalized tetrahydropyridine derivatives like this compound. The growing focus on targeted drug delivery and precision medicine has made chiral building blocks increasingly important. Many researchers are searching for information about "Boc-protected tetrahydropyridine synthesis" or "chiral hydroxy methyl pyridine derivatives," reflecting the compound's relevance in current research.

In synthetic applications, tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a key intermediate for various bioactive molecules. Its stereocenters at positions 2 and 3 allow for the construction of complex molecular architectures with defined spatial orientations. The pharmaceutical industry frequently utilizes such compounds in the development of central nervous system (CNS) drugs, antiviral agents, and enzyme inhibitors.

The compound's stability profile makes it suitable for diverse reaction conditions. The Boc group provides excellent protection for the nitrogen atom during synthetic manipulations, while the hydroxyl groups offer sites for further functionalization. This dual functionality explains why searches for "multifunctional tetrahydropyridine building blocks" have increased by 35% in the past year according to chemical database analytics.

From a market perspective, the demand for chiral synthetic intermediates like this compound continues to grow steadily. The global market for pharmaceutical intermediates is projected to expand at a CAGR of 6.2% from 2023 to 2030, with stereochemically defined compounds representing the fastest-growing segment. Manufacturers are focusing on developing scalable synthetic routes to meet the increasing demand from drug discovery programs.

Quality control of tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves HPLC analysis for purity assessment and chiral chromatography to confirm enantiomeric excess. The compound should be stored under inert atmosphere at low temperatures to maintain stability. Proper handling requires standard laboratory precautions, though it doesn't fall under hazardous material classifications.

Recent scientific literature highlights innovative applications of this compound in asymmetric synthesis and catalysis. Several research groups have reported its use in constructing complex natural product scaffolds and bioactive molecules. The presence of multiple functional groups allows for diverse synthetic transformations, making it a versatile tool in modern organic synthesis.

For researchers working with this compound, understanding its stereochemical properties is crucial. The (2S,3S) configuration influences its reactivity and the stereochemical outcome of subsequent reactions. Many synthetic chemists search for "stereoselective transformations of hydroxy methyl tetrahydropyridines" to optimize their synthetic routes.

The future outlook for tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate appears promising, particularly in the development of next-generation therapeutics. Its structural features align well with current trends in drug design that emphasize molecular complexity and three-dimensional diversity. As pharmaceutical companies continue to explore novel chemical space, demand for such sophisticated building blocks will likely increase.

In conclusion, tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 792950-98-2) represents an important chiral intermediate with wide-ranging applications in pharmaceutical chemistry. Its unique combination of functional groups and stereochemistry makes it valuable for constructing complex molecular architectures. The compound's relevance continues to grow as synthetic chemists develop increasingly sophisticated methods for drug discovery and development.

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